Meta-Chloro Positional Advantage: XLogP3-AA and TPSA Differentiation Versus Para-Chloro and Non-Halogenated Analogs
The target compound (CAS 618091-46-6) bears a 3-chlorophenyl substituent at the N1 position, distinguishing it from the 4-chlorophenyl analog (CAS 618091-23-9) and the non-halogenated phenyl analog (CAS 264927-81-3). Computed XLogP3-AA for the target compound is 4.4, with a TPSA of 60.9 Ų [1]. The non-halogenated analog (CAS 264927-81-3, MW 277.32) lacks the chlorine atom, resulting in a lower molecular weight and reduced halogen-bonding capacity at the kinase hinge . The para-chloro isomer (CAS 618091-23-9) shares identical molecular formula and MW (311.77) but differs in the spatial orientation of the chlorine substituent, which alters the dipole moment and potential hydrogen-bond-acceptor geometry at the N1-aryl ring without changing global computed logP . These regioisomeric differences are non-trivial in kinase inhibitor design, where the position of halogen substituents directly modulates affinity for the hydrophobic back pocket and gatekeeper residue interactions [2].
| Evidence Dimension | Molecular weight and halogen substitution pattern |
|---|---|
| Target Compound Data | MW: 311.77 g/mol; XLogP3-AA: 4.4; TPSA: 60.9 Ų; 1 chlorine atom at N1 meta position (C₁₇H₁₄ClN₃O) |
| Comparator Or Baseline | Comparator 1 (CAS 264927-81-3): MW 277.32, XLogP3-AA estimated ~3.5, 0 chlorine atoms (C₁₇H₁₅N₃O). Comparator 2 (CAS 618091-23-9): MW 311.77, 1 chlorine atom at N1 para position (C₁₇H₁₄ClN₃O) |
| Quantified Difference | ΔMW = +34.45 versus non-halogenated analog; positional isomerism (meta vs para Cl) does not alter MW or formula but changes dipole vector and electrostatic potential surface |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA 3.0 algorithm) and ChemicalBook predicted data |
Why This Matters
The meta-chloro substitution provides halogen-bond-donor capacity at a geometry distinct from the para isomer, enabling interactions with different kinase hinge-region residues, which directly impacts scaffold selection for structure-based drug design programs.
- [1] PubChem Compound Summary CID 4465011. Computed Properties section. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Goldstein DM, et al. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. J Med Chem. 2006;49(5):1562-75. doi:10.1021/jm050736c. (SAR demonstrates that N1-aryl halogen substitution critically modulates kinase potency and selectivity.) View Source
